1-(2,3-Dichlorophenyl)cyclobutanemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(2,3-Dichlorophenyl)cyclobutanemethanamine typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride . The reaction conditions include a charging temperature of 90-120°C and a reaction temperature of 120-220°C . After the reaction, the product is treated with an after-treatment solvent to obtain a coarse product, which is then refined to achieve a purity of over 99.5% .
Industrial Production Methods
For industrial production, the method involves the same cyclization reaction but is optimized for higher yield and lower waste production . The process is designed to be cost-effective and environmentally friendly, with a yield of up to 59.5% .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorophenyl)cyclobutanemethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2,3-Dichlorophenyl)cyclobutanemethanamine is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The exact molecular targets and pathways can vary, but it often involves binding to proteins or nucleic acids, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)cyclobutanemethanamine: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring.
1-(2,3-Dichlorophenyl)piperazine: This compound has a piperazine ring instead of a cyclobutane ring.
Uniqueness
1-(2,3-Dichlorophenyl)cyclobutanemethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclobutane ring provides rigidity, while the dichlorophenyl group offers specific reactivity and binding characteristics.
Properties
Molecular Formula |
C11H13Cl2N |
---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
[1-(2,3-dichlorophenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C11H13Cl2N/c12-9-4-1-3-8(10(9)13)11(7-14)5-2-6-11/h1,3-4H,2,5-7,14H2 |
InChI Key |
LBZYBFMWVRIMES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.